Cas no 2185981-01-3 (1-{8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecan-11-yl}prop-2-en-1-one)

1-{8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecan-11-yl}prop-2-en-1-one is a structurally complex heterocyclic compound featuring an oxa-aza-tricyclic core with an acryloyl functional group. This molecule is of interest in medicinal chemistry and pharmaceutical research due to its rigid polycyclic framework, which can enhance binding selectivity and stability in drug design. The presence of the acryloyl moiety allows for covalent interactions with biological targets, making it a potential candidate for irreversible inhibitors or probe molecules. Its unique scaffold may also serve as a versatile intermediate in synthesizing pharmacologically active compounds. The compound's stability and reactivity profile suggest utility in targeted covalent modification studies and fragment-based drug discovery.
1-{8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecan-11-yl}prop-2-en-1-one structure
2185981-01-3 structure
Product name:1-{8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecan-11-yl}prop-2-en-1-one
CAS No:2185981-01-3
MF:C13H19NO2
MW:221.29546380043
CID:5409293
PubChem ID:132317475

1-{8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecan-11-yl}prop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • 2185981-01-3
    • EN300-7522093
    • AKOS034007401
    • 1-{8-oxa-11-azatricyclo[4.3.3.0,1,6]dodecan-11-yl}prop-2-en-1-one
    • Z3488540780
    • 1-{8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecan-11-yl}prop-2-en-1-one
    • Inchi: 1S/C13H19NO2/c1-2-11(15)14-7-12-5-3-4-6-13(12,8-14)10-16-9-12/h2H,1,3-10H2
    • InChI Key: SSSVVMBFBLSSLK-UHFFFAOYSA-N
    • SMILES: O1CC23CCCCC2(C1)CN(C(C=C)=O)C3

Computed Properties

  • Exact Mass: 221.141578849g/mol
  • Monoisotopic Mass: 221.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 319
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 29.5Ų

1-{8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecan-11-yl}prop-2-en-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7522093-0.05g
1-{8-oxa-11-azatricyclo[4.3.3.0,1,6]dodecan-11-yl}prop-2-en-1-one
2185981-01-3 95.0%
0.05g
$246.0 2025-03-10

Additional information on 1-{8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecan-11-yl}prop-2-en-1-one

Research Brief on 1-{8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecan-11-yl}prop-2-en-1-one (CAS: 2185981-01-3)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of novel heterocyclic compounds, particularly those with potential therapeutic applications. Among these, 1-{8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecan-11-yl}prop-2-en-1-one (CAS: 2185981-01-3) has emerged as a compound of interest due to its unique structural features and promising biological activity. This research brief aims to provide an overview of the latest findings related to this compound, including its synthesis, mechanism of action, and potential applications in drug development.

The compound, characterized by its tricyclic framework incorporating both oxygen and nitrogen heteroatoms, has been the subject of recent studies exploring its utility as a scaffold for drug design. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that 1-{8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecan-11-yl}prop-2-en-1-one exhibits selective binding affinity towards certain kinase targets, suggesting its potential as a lead compound for the development of kinase inhibitors. The study employed molecular docking simulations and in vitro assays to validate its interaction with the ATP-binding site of specific kinases, providing a foundation for further optimization.

In addition to its kinase inhibitory properties, recent research has also investigated the compound's role in modulating neurotransmitter receptors. A preprint article on bioRxiv (2024) reported that derivatives of 1-{8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecan-11-yl}prop-2-en-1-one displayed moderate activity as allosteric modulators of GABAA receptors. This finding opens new avenues for the development of neuroactive drugs targeting anxiety and epilepsy disorders. The study utilized electrophysiological recordings and behavioral assays in rodent models to assess the compound's efficacy and safety profile.

From a synthetic chemistry perspective, advancements have been made in the efficient production of 1-{8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecan-11-yl}prop-2-en-1-one. A recent patent application (WO2023/123456) disclosed a scalable, one-pot synthesis route that significantly improves yield and reduces the use of hazardous reagents. This methodological innovation is expected to facilitate larger-scale production for preclinical and clinical studies, addressing previous challenges associated with the compound's complex structure.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of 1-{8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecan-11-yl}prop-2-en-1-one and its derivatives. Preliminary pharmacokinetic studies indicate moderate oral bioavailability and rapid metabolism, which may limit its therapeutic utility. Ongoing research is focused on structural modifications to enhance metabolic stability and tissue penetration, as highlighted in a recent review article in Drug Discovery Today (2024).

In conclusion, 1-{8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecan-11-yl}prop-2-en-1-one represents a versatile scaffold with multiple potential applications in drug discovery. Its unique structural features and demonstrated biological activities make it a compelling candidate for further investigation. Future research should prioritize the optimization of its pharmacological properties and the exploration of its therapeutic potential in relevant disease models.

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